REACTION_CXSMILES
|
C[Sn](C)(C)[C:3]1([Si:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=[CH:6][CH:5]=[CH:4]1.Cl[B:15]([CH2:18][CH3:19])[CH2:16][CH3:17]>>[CH2:16]([B:15]([CH2:18][CH3:19])[C:3]1([Si:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=[CH:6][CH:5]=[CH:4]1)[CH3:17]
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Name
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trimethyl(trimethylsilylcyclopentadienyl)tin
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Quantity
|
5.44 g
|
Type
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reactant
|
Smiles
|
C[Sn](C1(C=CC=C1)[Si](C)(C)C)(C)C
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Name
|
|
Quantity
|
2.28 mL
|
Type
|
reactant
|
Smiles
|
ClB(CC)CC
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Type
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CUSTOM
|
Details
|
The mixture is stirred for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
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Details
|
subjected to fractional distillation
|
Type
|
CUSTOM
|
Details
|
At a bath temperature of 60° C., the major part of the chlorotrimethylstannane can be separated off as the first fraction
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)B(C1(C=CC=C1)[Si](C)(C)C)CC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |